molecular formula C9H11BrO3S B1379603 4-Bromo-2-ethoxy-1-methanesulfonylbenzene CAS No. 1423037-38-0

4-Bromo-2-ethoxy-1-methanesulfonylbenzene

Cat. No.: B1379603
CAS No.: 1423037-38-0
M. Wt: 279.15 g/mol
InChI Key: XWRFYPHIYNCMQL-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-methanesulfonylbenzene is an organic compound with the molecular formula C9H11BrO3S and a molecular weight of 279.15 g/mol. It is characterized by the presence of a bromine atom, an ethoxy group, and a methanesulfonyl group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-methanesulfonylbenzene typically involves the bromination of 2-ethoxy-1-methanesulfonylbenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-methanesulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanesulfonyl group.

Major Products Formed

    Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.

    Oxidation Reactions: The major products include sulfone or sulfoxide derivatives depending on the extent of oxidation.

Scientific Research Applications

4-Bromo-2-ethoxy-1-methanesulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-methanesulfonylbenzene involves its ability to undergo substitution reactions, forming covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the compound to react with nucleophiles. The methanesulfonyl group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-ethoxy-1-methylsulfonylbenzene
  • 4-Bromo-2-ethoxy-1-chlorobenzene

Uniqueness

4-Bromo-2-ethoxy-1-methanesulfonylbenzene is unique due to the presence of both an ethoxy group and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-ethoxy-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFYPHIYNCMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254686
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-38-0
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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